MTSEA-Fluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

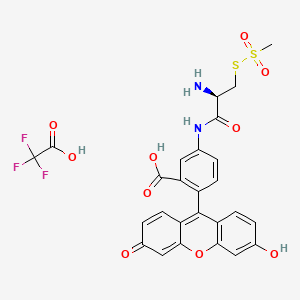

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[(2R)-2-amino-3-methylsulfonylsulfanylpropanoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O8S2.C2HF3O2/c1-36(32,33)35-11-19(25)23(29)26-12-2-5-15(18(8-12)24(30)31)22-16-6-3-13(27)9-20(16)34-21-10-14(28)4-7-17(21)22;3-2(4,5)1(6)7/h2-10,19,27H,11,25H2,1H3,(H,26,29)(H,30,31);(H,6,7)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZQSKRJXFCLU-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747000 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-48-1 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of MTSEA-Fluorescein

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Covalent Labeling of Cysteine Residues

MTSEA-Fluorescein is a thiol-specific fluorescent probe designed for the targeted labeling of cysteine residues in proteins and other biomolecules. Its mechanism of action is centered on the specific and rapid reaction between the methanethiosulfonate (MTS) group of the molecule and the sulfhydryl (thiol) group of a cysteine residue. This reaction results in the formation of a stable disulfide bond, covalently attaching the fluorescein fluorophore to the protein of interest. This targeted covalent modification allows for the introduction of a fluorescent reporter at a specific site, enabling a wide range of applications in protein structure and function studies.

The intrinsic reactivity of methanethiosulfonate reagents with thiols is notably high, with second-order rate constants on the order of 10⁵ M⁻¹s⁻¹.[1] This rapid reaction kinetic allows for efficient labeling under mild physiological conditions, often with reagent concentrations in the micromolar range and reaction times of a few seconds to minutes.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the reactivity and fluorescence of this compound and its conjugate.

| Parameter | Value | Conditions | Reference |

| Reaction Kinetics | |||

| Intrinsic Reactivity (MTS) | ~10⁵ M⁻¹s⁻¹ | General value for MTS reagents with thiols | [1] |

| Fluorescence Properties | |||

| Excitation Maximum (adduct) | ~499 nm | Fluorescein derivative-cysteine adduct | [2] |

| Emission Maximum (adduct) | ~525 nm | Fluorescein derivative-cysteine adduct | [2] |

| Quantum Yield (unbound) | 0.054 | Unreacted fluorescein derivative | |

| Quantum Yield (bound) | 0.289 | Fluorescein derivative-cysteine adduct | |

| Stability | |||

| MTSEA Hydrolysis Half-life | ~12 minutes | pH 7.0, 20°C | |

| MTSEA Hydrolysis Half-life | ~92 minutes | pH 6.0, 20°C | |

| MTSEA Hydrolysis Half-life | ~116 minutes | pH 7.0, 4°C |

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general framework for labeling a purified protein containing an accessible cysteine residue with this compound. Optimal conditions, such as the molar excess of the reagent and incubation time, may need to be determined empirically for each specific protein.

Materials:

-

Purified protein with at least one accessible cysteine residue (1-5 mg/mL)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

-

Spin desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Dissolve the target protein in the thiol-free reaction buffer. If necessary, reduce any existing disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. It is crucial to remove the reducing agent before adding this compound, which can be achieved through a spin desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. Due to the hydrolysis of the MTS group in aqueous solutions, fresh preparation is critical.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light to prevent photobleaching of the fluorescein dye.

-

Quenching the Reaction: To stop the labeling reaction, add a thiol-containing reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in large excess to the initial this compound concentration. This will react with any unreacted probe.

-

Purification: Remove the unreacted this compound and the quenching reagent using a spin desalting column or by dialysis against a suitable storage buffer.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of fluorescein at its maximum absorbance wavelength (~499 nm).

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) using this compound

SCAM is a powerful technique to identify amino acid residues that line aqueous pores of ion channels or are accessible on the surface of proteins. This protocol outlines the general steps for performing a SCAM experiment using this compound with a fluorescence-based readout.

Materials:

-

Cells expressing the cysteine-substituted protein of interest.

-

This compound.

-

Extracellular and intracellular buffer solutions.

-

Fluorescence microscope or plate reader capable of exciting at ~499 nm and detecting emission at ~525 nm.

Procedure:

-

Cell Preparation: Culture cells expressing the cysteine-substituted protein of interest to an appropriate density for fluorescence imaging or measurement.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before the application of this compound.

-

Labeling: Apply this compound to the cells in the appropriate buffer. For probing extracellular accessibility, this compound is applied to the extracellular solution. Due to its charge, MTSEA is generally considered membrane-impermeant for short incubation times. For probing intracellular accessibility, the reagent would need to be introduced into the cytoplasm, for example, through whole-cell patch-clamp configuration.

-

Incubation: Incubate the cells with this compound for a defined period. The reaction time should be optimized to allow for specific labeling without significant background from hydrolysis or non-specific binding.

-

Wash: After incubation, thoroughly wash the cells with the appropriate buffer to remove any unreacted this compound.

-

Fluorescence Measurement: Acquire fluorescence images or measurements of the labeled cells using the appropriate excitation and emission wavelengths. An increase in fluorescence intensity compared to the baseline indicates that the introduced cysteine residue is accessible to the aqueous environment and has been labeled by this compound.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the accessibility of the cysteine residue. This can be compared across different cysteine mutants to map the solvent-accessible surfaces of the protein.

Visualizations

Caption: Covalent labeling of a cysteine residue by this compound.

Caption: Workflow for determining cysteine accessibility using SCAM.

References

The Application of MTSEA-Fluorescein in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTSEA-Fluorescein, a thiol-specific fluorescent probe, has emerged as a powerful tool in molecular biology and drug discovery. Its ability to covalently bind to cysteine residues allows for the precise labeling of proteins, enabling detailed investigations into their structure, function, and dynamic conformational changes. This technical guide provides an in-depth overview of the core applications of this compound, with a particular focus on its use in the Substituted Cysteine Accessibility Method (SCAM) for studying ion channels and other membrane proteins. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the knowledge to effectively integrate this versatile fluorescent probe into their studies.

Introduction to this compound

This compound is a molecule composed of two key functional moieties: a methanethiosulfonate (MTS) group and a fluorescein fluorophore. The MTS group exhibits high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues, forming a stable disulfide bond.[1][2] This covalent linkage allows for the targeted attachment of the highly fluorescent fluorescein molecule to specific sites within a protein.

Fluorescein itself is a widely used fluorophore characterized by its high quantum yield and well-defined excitation and emission spectra in the visible range, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.[3][4] The combination of a cysteine-reactive group with a robust fluorescent reporter makes this compound an invaluable tool for a variety of research applications.

Core Applications in Research

The primary application of this compound lies in the site-directed fluorescent labeling of proteins to elucidate their structure and function. This is particularly valuable in the study of membrane proteins, such as ion channels, transporters, and receptors, where traditional structural biology techniques can be challenging.

Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful biochemical technique used to map the solvent-accessible surfaces of a protein and to probe conformational changes.[5] The method involves the systematic introduction of cysteine residues at specific positions in a protein of interest, followed by exposure to a thiol-reactive probe like this compound. The accessibility of the introduced cysteine to the probe provides information about its location within the protein structure (e.g., whether it lines a channel pore or is buried within the protein core).

By observing changes in fluorescence upon labeling, researchers can infer structural rearrangements that occur during protein function, such as the opening and closing of an ion channel.

Studying Protein Conformation and Dynamics

The fluorescence properties of fluorescein are sensitive to its local environment. When this compound is attached to a specific site on a protein, changes in the protein's conformation can alter the microenvironment of the fluorophore, leading to detectable changes in fluorescence intensity, lifetime, or emission spectrum. This principle is exploited to monitor dynamic processes in real-time, such as ligand binding, protein-protein interactions, and voltage-dependent gating of ion channels.

Quantitative Data

The efficiency and specificity of protein labeling with thiol-reactive fluorescein derivatives are influenced by several factors. The following tables summarize key quantitative data to guide experimental design. While specific data for this compound can vary depending on the protein and experimental conditions, the data for analogous thiol-reactive fluorescein probes provide a valuable starting point.

| Parameter | Recommended Range | Notes |

| pH of Labeling Buffer | 6.5 - 7.5 | A pH of 7.0 offers a good balance between the reactivity of the thiol group and the stability of the MTS reagent. At higher pH, the risk of reaction with amines increases. |

| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | A higher molar excess of the dye can increase labeling efficiency but also raises the risk of non-specific labeling and protein precipitation. |

| Reaction Time | 1 - 4 hours at RT | The optimal time should be determined empirically. Longer incubation times do not always lead to higher specific labeling. |

| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations generally favor more efficient labeling. |

Table 1: Recommended Reaction Conditions for Labeling with Thiol-Reactive Fluorescein Probes.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~498 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Molar Extinction Coefficient | ~78,000 M⁻¹cm⁻¹ at 492 nm | |

| Fluorescence Lifetime (τ) | ~4.0 ns in aqueous solution | |

| Quantum Yield (Φ) | ~0.9 in 0.1 M NaOH |

Table 2: Photophysical Properties of Fluorescein Derivatives. (Note: These values are for the fluorescein fluorophore and may be slightly altered upon conjugation to a protein.)

Experimental Protocols

General Protocol for Labeling a Purified Protein with this compound

This protocol provides a general framework for labeling a purified protein containing an accessible cysteine residue. Optimization may be required for specific proteins.

Materials:

-

Purified protein with a single accessible cysteine residue.

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Labeling Buffer: 20 mM HEPES, 150 mM KCl, pH 7.0.

-

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Reagent: L-cysteine.

-

Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

-

Protein Preparation: Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the cysteine residue is oxidized, it may be necessary to reduce it by incubating with a 2-5 fold molar excess of DTT or TCEP for 30 minutes at room temperature. Crucially, the reducing agent must be removed before adding this compound , typically by a desalting column.

-

This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light. Gentle agitation can improve labeling efficiency.

-

Quenching the Reaction: To stop the reaction, add L-cysteine to a final concentration of 1-5 mM to react with any excess this compound. Incubate for an additional 15 minutes.

-

Purification: Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer. The labeled protein will appear as a yellow-green fluorescent band.

-

Determination of Labeling Efficiency: The degree of labeling can be estimated by measuring the absorbance of the purified protein at 280 nm (for protein) and 498 nm (for fluorescein) and using the respective molar extinction coefficients.

Protocol for Substituted Cysteine Accessibility Method (SCAM) using this compound on Ion Channels in a Cellular Context

This protocol outlines the key steps for a SCAM experiment on cells expressing a cysteine-mutant ion channel.

Materials:

-

Cultured cells expressing the cysteine-mutant ion channel of interest.

-

Extracellular solution (e.g., Hanks' Balanced Salt Solution).

-

This compound.

-

Fluorescence microscope with appropriate filter sets for fluorescein.

Procedure:

-

Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Baseline Fluorescence Measurement: Wash the cells with the extracellular solution and acquire a baseline fluorescence image before applying the probe.

-

Application of this compound: Prepare a working solution of this compound in the extracellular solution (typically in the µM to mM range, to be optimized). Perfuse the cells with this solution.

-

Time-course Imaging: Acquire fluorescence images at regular intervals during the application of this compound to monitor the rate of labeling.

-

Washout: After a predetermined time, wash out the this compound solution with the extracellular solution.

-

Final Fluorescence Measurement: Acquire a final fluorescence image after washout.

-

Data Analysis: Quantify the change in fluorescence intensity in the cells over time. The rate and extent of the fluorescence increase are indicative of the accessibility of the introduced cysteine residue.

Mandatory Visualizations

Caption: General experimental workflow for this compound labeling.

Caption: Logical workflow of the Substituted Cysteine Accessibility Method (SCAM).

Conclusion

This compound is a versatile and powerful fluorescent probe for the site-specific labeling of cysteine residues in proteins. Its application in techniques such as SCAM has significantly advanced our understanding of the structure and function of ion channels and other membrane proteins. By providing detailed experimental protocols and quantitative data, this guide aims to facilitate the successful implementation of this compound in a wide range of research and drug development applications. The continued use and development of such fluorescent tools will undoubtedly lead to further breakthroughs in our understanding of complex biological systems.

References

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. interchim.fr [interchim.fr]

- 3. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

MTSEA-Fluorescein for studying protein conformation

An In-Depth Technical Guide to Studying Protein Conformation with MTSEA-Fluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein conformational dynamics is fundamental to understanding biological function and is a cornerstone of modern drug development. Site-specific fluorescent labeling is a powerful technique that allows for real-time monitoring of these structural changes. Methanethiosulfonate (MTS) reagents, such as (2-Aminoethyl)methanethiosulfonate hydrochloride (MTSEA)-Fluorescein, are highly specific thiol-reactive probes used to covalently label cysteine residues within proteins.[1][2] This guide provides a comprehensive overview of the principles, experimental protocols, and applications of this compound for elucidating protein conformation, tailored for researchers in academia and industry.

The primary method underpinning this technique is the Substituted-Cysteine Accessibility Method (SCAM).[1] This approach combines site-directed mutagenesis to introduce a cysteine residue at a specific location in a protein with chemical labeling by an MTS reagent.[1][3] Changes in the fluorescence of the attached probe, influenced by its local environment, serve as a direct reporter of conformational changes in that region of the protein.

Core Principle: The Substituted-Cysteine Accessibility Method (SCAM)

SCAM is a robust methodology for probing the structure and function of proteins, particularly membrane proteins like ion channels. The process involves systematically introducing cysteine residues at various positions via site-directed mutagenesis. These engineered cysteines are then exposed to MTS reagents, and their accessibility and the functional impact of labeling are assessed. By using a series of MTS reagents with different properties (e.g., size, charge), researchers can map the physical and electrostatic environment of a protein region.

Data Presentation: Probe and Reaction Properties

Successful labeling depends on understanding the properties of the fluorescent probe and the reaction conditions.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Weight ( g/mol ) | Chemical Formula | Key Feature | CAS Number |

|---|---|---|---|---|

| This compound | 642.58 | C₂₆H₂₁F₃N₂O₁₀S₂ | Thiol-specific fluorescent probe. | 1356019-48-1 |

| t-Boc-MTSEA-Fluorescein | 628.67 | C₂₉H₂₈N₂O₁₀S₂ | A protected form of this compound. | 1042688-20-9 |

| Fluorescein-5-maleimide | 427.36 | C₂₄H₁₃NO₇ | A common alternative thiol-reactive fluorescein dye. | 75350-46-8 |

| MTSET | 278.23 | C₅H₁₂NO₄S₂Cl | Small, positively charged, non-fluorescent MTS reagent. | 162947-83-5 |

Table 2: Typical Experimental Conditions for Cysteine Labeling

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency but may lead to aggregation. |

| Probe:Protein Molar Ratio | 10-30x | A molar excess of the probe ensures efficient labeling of the target cysteine. |

| Reaction Buffer | Phosphate or HEPES buffer, pH 7.0-7.5 | The maleimide and MTS reactions with thiols are most efficient at neutral to slightly alkaline pH. Avoid amine-containing buffers like Tris. |

| Reducing Agent | TCEP (pre-reaction) | Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds and ensure the target cysteine is a free thiol. It must be removed before adding the probe. |

| Solvent for Probe | Anhydrous DMSO or DMF | This compound is typically dissolved in a small amount of organic solvent before being added to the aqueous protein solution. |

| Incubation Time | 2 hours (Room Temp) or Overnight (4°C) | Incubation time can be optimized for specific proteins. Reactions should be protected from light to prevent photobleaching. |

| Quenching | DTT or 2-Mercaptoethanol (10-20 mM final) | Adds a free thiol to react with and consume any excess, unreacted probe, stopping the labeling reaction. |

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis and Protein Expression

This protocol provides a general framework for introducing a cysteine residue. Specifics will vary based on the protein and expression system.

-

Residue Selection: Identify a target residue for cysteine substitution based on structural models or sequence alignments. The chosen site should be solvent-accessible and in a region expected to undergo conformational change.

-

Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired cysteine codon into the protein's expression plasmid. Verify the mutation by DNA sequencing.

-

Protein Expression: Express the cysteine-mutant protein in a suitable host system (e.g., Xenopus laevis oocytes for ion channel studies, E. coli for soluble proteins).

-

Purification (if applicable): For in vitro studies, purify the protein using standard chromatography techniques. Ensure all buffers are free of extraneous thiol-containing reagents.

Protocol 2: Labeling of Cysteine Residue with this compound

This protocol is adapted for a purified protein in solution.

-

Protein Preparation: a. If the protein has existing, non-target disulfide bonds that need to be preserved, proceed to the next step. If all cysteines should be available, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. b. Remove the reducing agent (TCEP) by dialysis or using a spin desalting column, exchanging the protein into a thiol-free labeling buffer (e.g., 100 mM phosphate buffer, pH 7.2).

-

Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be made fresh immediately before use.

-

Labeling Reaction: a. Add the this compound stock solution to the protein solution to achieve a final 10-20 fold molar excess of the dye. The final concentration of DMSO should ideally be below 10% to avoid protein denaturation. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the mixture from light by wrapping the tube in aluminum foil.

-

Quenching: Stop the reaction by adding a thiol-containing reagent like DTT or 2-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 30 minutes.

-

Purification of Labeled Protein: Remove unreacted probe and quenching reagent using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis. The labeled protein will appear as a colored band that separates from the smaller, free dye molecules.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Spectrophotometry: Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein (~494 nm, A_max).

-

Calculation: a. First, calculate the concentration of the fluorophore using the Beer-Lambert law: Concentration_dye (M) = A_max / ε_dye (where ε_dye for fluorescein is ~75,000 M⁻¹cm⁻¹) b. Next, correct the A₂₈₀ reading for the absorbance of the dye at 280 nm: A_protein = A₂₈₀ - (A_max * CF) (where CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max; for fluorescein, CF is ~0.3). c. Calculate the protein concentration: Concentration_protein (M) = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of the specific protein at 280 nm). d. Finally, calculate the DOL: DOL = Concentration_dye / Concentration_protein For single-cysteine labeling, a DOL between 0.7 and 0.9 (70-90%) is considered efficient.

Key Techniques and Applications

Voltage-Clamp Fluorometry (VCF)

VCF is a powerful technique that combines fluorescence spectroscopy with electrophysiology to study the real-time conformational dynamics of ion channels and transporters. A cysteine-mutant channel expressed in Xenopus oocytes is labeled with a fluorophore like this compound. The oocyte is then voltage-clamped, allowing for simultaneous measurement of ionic currents and fluorescence intensity. Changes in membrane voltage induce conformational changes in the channel, which alter the local environment of the fluorophore, causing a change in fluorescence (ΔF). This allows researchers to directly correlate specific structural rearrangements with the functional states of the channel (e.g., open, closed, inactivated).

Fluorescence Quenching Analysis

Fluorescence quenching occurs when the fluorescence intensity of a probe is decreased by interactions with other molecules, known as quenchers. This process is highly dependent on the distance between the fluorophore and the quencher and the solvent accessibility of the fluorophore. A conformational change that moves this compound into a more protected, buried environment or away from a quenching residue will increase its fluorescence. Conversely, a change that exposes the probe to the solvent or brings it closer to a quencher will decrease its fluorescence. By monitoring these intensity changes, one can infer ligand-induced or voltage-dependent conformational shifts.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism of energy transfer between two fluorophores—a donor and an acceptor—that are in close proximity (typically 10-100 Å). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler". This compound can serve as a FRET donor when paired with a suitable acceptor (e.g., Rhodamine). By labeling two different cysteines within the same protein with a FRET pair, one can measure the distance between these two points. A change in protein conformation that alters this distance will result in a measurable change in FRET efficiency, providing precise information about the structural rearrangement.

Applications in Drug Development

The techniques described are highly valuable in the drug discovery and development pipeline:

-

High-Throughput Screening (HTS): Fluorescence-based assays can be adapted for HTS to identify compounds that induce specific conformational changes in a target protein, indicating potential agonist or antagonist activity.

-

Mechanism of Action (MoA) Studies: VCF and FRET can precisely define how a drug candidate modulates the function of its target (e.g., by trapping an ion channel in an open or closed state).

-

Allosteric Modulator Discovery: By placing probes at sites distant from the primary binding pocket, researchers can screen for allosteric modulators that influence protein function by altering its conformational landscape.

Conclusion

This compound, used in conjunction with the Substituted-Cysteine Accessibility Method, provides a versatile and powerful toolkit for the real-time investigation of protein conformational dynamics. From mapping the surface accessibility of membrane proteins to measuring intramolecular distances with angstrom-level precision, these fluorescence-based techniques offer invaluable insights into the relationship between protein structure and function. For professionals in basic research and drug development, mastering these methods can significantly accelerate the understanding of biological mechanisms and the discovery of novel therapeutics.

References

MTSEA-Fluorescein: A Technical Guide for Thiol-Reactive Probing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methanethiosulfonate-Fluorescein (MTSEA-Fluorescein), a pivotal tool for investigating protein structure and function. This thiol-reactive fluorescent probe is instrumental in elucidating the intricacies of protein topology, particularly in the realm of ion channels and other membrane proteins. This document details its mechanism of action, experimental protocols, and applications, with a focus on providing actionable data and visual aids to facilitate research and development.

Core Principles of this compound

This compound is a specialized chemical probe designed to covalently label proteins at specific sites. Its utility stems from two key components: the methanethiosulfonate (MTS) group and the fluorescein fluorophore.

-

Thiol-Reactivity: The MTS group exhibits high reactivity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This specificity allows for the targeted labeling of cysteine residues within a protein.

-

Fluorescence: Fluorescein is a well-characterized and widely used fluorescent dye. Once covalently attached to a protein via the MTS-thiol reaction, it serves as a reporter, allowing researchers to monitor the labeled protein's location, conformation, and environment using fluorescence-based techniques.

The primary application of this compound lies in the Substituted Cysteine Accessibility Method (SCAM) . This powerful technique involves introducing cysteine mutations at specific sites in a protein of interest and then assessing the accessibility of these engineered cysteines to membrane-impermeant reagents like this compound. By observing changes in fluorescence, researchers can infer structural rearrangements and conformational changes of the protein in response to various stimuli, such as voltage changes in ion channels.[1][2][3]

Physicochemical and Spectral Properties

The successful application of any fluorescent probe hinges on a thorough understanding of its physical and spectral characteristics. While specific data for the this compound conjugate can be batch-dependent, the properties are largely dictated by the fluorescein moiety.

| Property | Value | Notes |

| Molecular Formula | C₂₆H₂₁F₃N₂O₁₀S₂ | [4] |

| Molecular Weight | 642.58 g/mol | [4] |

| CAS Number | 1356019-48-1 | |

| Excitation Maximum (λex) | ~494 nm | The excitation spectrum is pH-dependent. |

| Emission Maximum (λem) | ~518 nm | The emission spectrum is also pH-dependent. |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ at pH 8 | Value for NHS-Fluorescein, expected to be similar. |

| Quantum Yield (Φ) | ~0.9 | Value for fluorescein, can be influenced by the local environment. |

| Reactivity | Specific for thiol groups (cysteines) | |

| Solubility | Soluble in aqueous buffers | |

| Membrane Permeability | Generally considered membrane-impermeant | This property is crucial for studying extracellular domains of membrane proteins. |

Mechanism of Action: The Thiol-MTS Reaction

The core of this compound's utility is the specific and efficient reaction between its methanethiosulfonate (MTS) group and the thiol group of a cysteine residue. This reaction results in the formation of a stable disulfide bond, covalently attaching the fluorescein dye to the protein.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimal conditions may vary depending on the specific protein and experimental goals.

General Protein Labeling Workflow

Detailed Protocol for Labeling of Ion Channels in Cells (SCAM)

This protocol is adapted for the Substituted Cysteine Accessibility Method (SCAM) to study ion channel conformational changes.

Materials:

-

Cells expressing the cysteine-mutant ion channel of interest.

-

This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C).

-

Extracellular recording solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Reducing agent (e.g., Dithiothreitol - DTT) for reversing the labeling (optional).

-

Fluorescence microscopy setup with appropriate filters for fluorescein.

Procedure:

-

Cell Preparation: Culture cells expressing the cysteine-mutant ion channel on coverslips suitable for microscopy.

-

Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with the extracellular recording solution. Record baseline fluorescence and ion channel activity (e.g., via patch-clamp).

-

Labeling: Prepare a working solution of this compound in the extracellular solution (e.g., 10-100 µM). Perfuse the cells with this solution for a defined period (e.g., 1-5 minutes). The optimal concentration and time should be determined empirically.

-

Wash: Perfuse the cells with the extracellular solution to remove unreacted this compound.

-

Data Acquisition: Record the fluorescence intensity and ion channel activity post-labeling. An increase in fluorescence at the cell surface indicates successful labeling of accessible cysteine residues. Changes in ion channel function (e.g., current amplitude, gating kinetics) provide insights into the role of the labeled residue.

-

Reversal (Optional): To confirm that the observed effects are due to the specific labeling, the disulfide bond can be reduced by applying a reducing agent like DTT (e.g., 10 mM) and observing the reversal of the fluorescence signal and functional effects.

Application: Probing Voltage-Gated Sodium Channel Gating

A prime application of this compound is the study of conformational changes in voltage-gated ion channels, such as the skeletal muscle sodium channel (NaV1.4). By introducing cysteine residues into the voltage-sensing domains (S4 segments) and other key regions, researchers can use this compound to track their movement during channel gating.

The gating of a voltage-gated sodium channel involves a series of conformational changes in response to alterations in the membrane potential. These changes lead to the opening (activation) and subsequent closing (inactivation) of the channel pore.

In a typical experiment, a cysteine is introduced into an extracellular loop near a voltage-sensing domain. In the resting state, this cysteine may be shielded. Upon membrane depolarization, the voltage sensor undergoes a conformational change, exposing the cysteine to the extracellular environment. This allows this compound to bind, resulting in an increase in fluorescence. The kinetics and voltage dependence of this fluorescence change can be correlated with the kinetics and voltage dependence of channel gating, providing valuable information about the structural dynamics of channel activation.

Data Summary

| Parameter | Description | Typical Values/Observations |

| Labeling Specificity | Preferential reaction with thiol groups of cysteine residues. | High specificity under controlled pH conditions (typically pH 7-8). |

| Reaction Rate | The speed of the disulfide bond formation. | Generally rapid, allowing for real-time monitoring of accessible cysteines. |

| Stability of Conjugate | The durability of the formed disulfide bond. | Stable under physiological conditions, but can be reversed with reducing agents like DTT. |

| Fluorescence Change upon Labeling | Alteration in fluorescence intensity upon covalent attachment to the protein. | Can vary depending on the local environment of the labeled cysteine. Changes in fluorescence can report on conformational changes. |

| Photostability | Resistance of the fluorophore to photobleaching upon excitation. | Fluorescein exhibits moderate photostability. Photobleaching should be considered in long-term imaging experiments. |

Conclusion

This compound remains a cornerstone tool for researchers in molecular biology, neuroscience, and pharmacology. Its ability to specifically label cysteine residues and report on their environmental accessibility through fluorescence provides a powerful method for dissecting the complex structural dynamics of proteins. By carefully designing experiments and considering the principles outlined in this guide, scientists can continue to leverage this compound to gain deeper insights into the fundamental mechanisms of protein function and to accelerate the development of novel therapeutics.

References

- 1. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [en.bio-protocol.org]

- 3. Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

An In-Depth Technical Guide to the Chemical Structure and Applications of MTSEA-Fluorescein

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTSEA-Fluorescein is a thiol-reactive fluorescent probe of significant interest in the fields of biochemistry and biophysics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary application in the structural and functional analysis of proteins, particularly ion channels. Detailed experimental protocols for protein labeling and the Substituted Cysteine Accessibility Method (SCAM) are presented, alongside structured data and visualizations to facilitate a deeper understanding of its utility in research and drug development.

Core Chemical Structure and Properties

This compound is a compound that covalently attaches a fluorescein fluorophore to cysteine residues in proteins. Its structure consists of two key functional components: the fluorescein core, which provides the fluorescent signal, and the methanethiosulfonate (MTS) group, which imparts thiol reactivity.

The systematic name for this compound is (R)-2-Amino-2-[(5-fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate, Trifluoroacetic Acid Salt.[1] Its molecular formula is C₂₆H₂₁F₃N₂O₁₀S₂[1], and it has a molecular weight of 642.58 g/mol [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁F₃N₂O₁₀S₂ | [1] |

| Molecular Weight | 642.58 g/mol | [1] |

| Alternate Names | (R)-2-Amino-2-[(5-fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate, Trifluoroacetic Acid Salt; FITC-MTSEA | |

| CAS Number | 1356019-48-1 | |

| Appearance | Orange/Red Solid | |

| Solubility | Soluble in DMSO and DMF |

Table 2: Spectral Properties of Fluorescein

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~518 nm | |

| Molar Extinction Coefficient (ε) | ~78,000 M⁻¹cm⁻¹ at 492 nm | |

| Fluorescence Quantum Yield (Φf) | ~0.97 in basic ethanol |

Note: The spectral properties of this compound are expected to be similar to those of fluorescein, but conjugation can cause slight shifts. It is recommended to determine the precise spectral characteristics for the specific experimental conditions.

Mechanism of Thiol Reaction

The methanethiosulfonate (MTS) group of this compound is highly reactive towards the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond between the protein and the fluorescein probe. This reaction is highly specific for cysteine residues under mild pH conditions (typically pH 7-8).

Caption: Covalent labeling of a protein cysteine residue with this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A plausible synthetic route begins with the preparation of the core components, fluorescein isothiocyanate (FITC) and 2-aminoethyl methanethiosulfonate.

3.1. Synthesis of 2-Aminoethyl Methanethiosulfonate (MTSEA)

The synthesis of the MTSEA moiety can be achieved through various organic chemistry routes. One common method involves the reaction of a protected aminoethyl halide with a methanethiosulfonate salt, followed by deprotection.

3.2. Coupling of Fluorescein to MTSEA

Fluorescein isothiocyanate (FITC) is a commonly used derivative of fluorescein that readily reacts with primary amines. The isothiocyanate group of FITC reacts with the primary amine of 2-aminoethyl methanethiosulfonate to form a stable thiourea linkage, yielding this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

4.1. Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.

Materials:

-

Purified protein with at least one accessible cysteine residue.

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).

-

(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Spin desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If disulfide bonds are present and need to be reduced, treat with TCEP and subsequently remove the reducing agent by dialysis or a desalting column.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove excess, unreacted this compound using a spin desalting column or by dialysis against a suitable buffer.

4.2. Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique to investigate the structure and function of membrane proteins, particularly ion channels. It involves systematically replacing residues with cysteine and then testing the accessibility of these introduced cysteines to membrane-impermeant thiol-reactive reagents like this compound.

Experimental Workflow:

References

Mapping Ion Channel Landscapes: A Technical Guide to MTSEA-Fluorescein in Topology Studies

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of ion channels within the cell membrane is fundamental to their function and their modulation by therapeutic agents. Determining the topology of these complex transmembrane proteins—which domains are intracellular, extracellular, or embedded within the lipid bilayer—is a critical step in understanding their physiological roles and in the rational design of novel drugs. The Substituted Cysteine Accessibility Method (SCAM) has emerged as a powerful biochemical technique for elucidating protein topology, and when coupled with fluorescent probes like (2-Aminoethyl)methanethiosulfonate, hydrobromide (MTSEA)-Fluorescein, it offers a robust method for mapping the solvent-accessible surfaces of ion channels.

This technical guide provides a comprehensive overview of the principles and applications of MTSEA-Fluorescein in ion channel topology studies. It details the underlying chemistry, experimental protocols for various systems, and the interpretation of the resulting fluorescence data. Furthermore, it explores the relevance of this technique in the context of drug discovery and development.

Core Principles: The Chemistry of Cysteine-Specific Labeling

This compound is a thiol-reactive fluorescent probe that specifically and covalently binds to the sulfhydryl group of cysteine residues. The methanethiosulfonate (MTS) group of MTSEA reacts with the thiolate anion of a cysteine, forming a stable disulfide bond. The fluorescein moiety serves as a reporter, allowing for the detection and quantification of the labeling event through fluorescence spectroscopy.

The power of SCAM lies in the systematic introduction of cysteine residues at specific positions within a target ion channel that is naturally devoid of or has had its native cysteines removed. By then testing the accessibility of each engineered cysteine to a membrane-impermeant probe like this compound, researchers can determine whether a particular residue is exposed to the extracellular environment. If a fluorescent signal is detected after applying this compound to intact cells, it can be inferred that the modified cysteine residue resides in an extracellular domain. Conversely, the absence of a signal suggests an intracellular or transmembrane location.

Key Reagents and Their Properties

A successful SCAM experiment relies on the careful selection of reagents. The properties of this compound and related compounds are summarized below.

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |

| This compound | C₂₆H₂₁F₃N₂O₁₀S₂ | 642.58 | 1356019-48-1 | A thiol-specific fluorescent probe.[1] |

| t-Boc-MTSEA-Fluorescein | C₂₉H₂₈N₂O₁₀S₂ | 628.67 | 1042688-20-9 | A protected form of this compound, useful in specific chemical synthesis strategies. |

| Fluorescein | C₂₀H₁₂O₅ | 332.31 | 2321-07-5 | The core fluorophore with well-characterized spectral properties. |

Fluorescence Properties of Fluorescein

The detection of labeling events is entirely dependent on the fluorescence of the fluorescein tag. Understanding its spectral properties is crucial for experimental design and data interpretation.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~494 nm | Aqueous solution |

| Emission Maximum (λem) | ~521 nm | Aqueous solution |

| pH Dependence | Fluorescence is highly pH-dependent, with optimal fluorescence in alkaline conditions. | |

| Quantum Yield | Approaches 1.0 in alkaline solutions, indicating high fluorescence efficiency. |

Experimental Protocols

The application of this compound for SCAM can be adapted to various experimental systems, including Xenopus oocytes, cultured mammalian cells, and reconstituted proteoliposomes. Below are generalized protocols for these systems.

Labeling of Ion Channels Expressed in Xenopus Oocytes

Xenopus oocytes are a robust and widely used system for the heterologous expression of ion channels.

Materials:

-

Collagenase solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6)

-

Cysteine-less target ion channel cDNA and cysteine mutant cRNAs

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets for fluorescein.

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the cysteine-less or single-cysteine mutant ion channels.

-

Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.

-

Labeling:

-

Wash the oocytes with ND96 solution.

-

Incubate the oocytes in ND96 containing the desired concentration of this compound (typically in the micromolar range) for a specified time (e.g., 1-5 minutes) at room temperature. The reaction should be performed in the dark to minimize photobleaching.

-

To stop the reaction, wash the oocytes extensively with ND96 solution to remove unreacted probe.

-

-

Imaging:

-

Mount the oocytes on a microscope slide.

-

Image the oocytes using a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein.

-

Quantify the fluorescence intensity of the oocyte surface.

-

Labeling of Ion Channels in Cultured Mammalian Cells

This protocol is suitable for ion channels expressed in adherent cell lines such as HEK293 or CHO cells.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Plasmid DNA for the cysteine-less and mutant ion channels

-

Transfection reagent

-

This compound stock solution

-

Confocal microscope.

Procedure:

-

Cell Culture and Transfection: Plate cells on coverslips and transfect with the appropriate plasmid DNA. Allow 24-48 hours for protein expression.

-

Labeling:

-

Wash the coverslips with PBS.

-

Incubate the cells with this compound in PBS at room temperature for a defined period.

-

Wash the cells thoroughly with PBS to remove excess probe.

-

-

Imaging:

-

Mount the coverslips on a microscope slide.

-

Image the cells using a confocal microscope to visualize the localization and intensity of the fluorescence signal at the cell membrane.

-

Labeling of Reconstituted Ion Channels in Proteoliposomes

This in vitro system offers a controlled environment to study the direct interaction of the probe with the ion channel.

Materials:

-

Purified ion channel protein (cysteine-less and mutants)

-

Lipids (e.g., POPE:POPG mixture)

-

Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)

-

Bio-Beads or dialysis cassettes for detergent removal

-

Size-exclusion chromatography column

-

This compound stock solution

-

Fluorometer.

Procedure:

-

Proteoliposome Reconstitution:

-

Solubilize lipids and the purified ion channel in a detergent-containing buffer.

-

Remove the detergent by dialysis or with Bio-Beads to allow the formation of proteoliposomes.

-

Purify the proteoliposomes using size-exclusion chromatography.

-

-

Labeling:

-

Add this compound to the proteoliposome suspension and incubate for a specific time.

-

Separate the labeled proteoliposomes from unreacted probe by another round of size-exclusion chromatography.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the proteoliposome suspension using a fluorometer.

-

Data Presentation and Interpretation

The primary data from these experiments is the fluorescence intensity, which is proportional to the number of labeled cysteine residues. By comparing the fluorescence of different cysteine mutants, a map of accessible residues can be constructed.

Table of Representative Quantitative Data:

The following table illustrates how quantitative data from a SCAM experiment using this compound might be presented. The data is hypothetical and serves as an example.

| Cysteine Mutant | Location | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Normalized Fluorescence (%) | Accessibility |

| Cys-less Control | - | 10.5 ± 2.1 | 0 | Inaccessible |

| E292C | Extracellular Loop 1 | 150.2 ± 15.8 | 100 | Accessible |

| L315C | Transmembrane Domain 3 | 12.1 ± 3.5 | 1.1 | Inaccessible |

| K350C | Extracellular Loop 2 | 135.7 ± 12.9 | 89.0 | Accessible |

| V410C | Intracellular Loop 2 | 11.8 ± 2.9 | 0.9 | Inaccessible |

| R455C | Extracellular Loop 3 | 98.4 ± 10.2 | 62.5 | Accessible |

Normalized Fluorescence is calculated relative to the mutant with the highest fluorescence intensity after subtracting the background fluorescence of the cys-less control.

A high normalized fluorescence value indicates that the cysteine residue is readily accessible to the extracellularly applied this compound and is therefore located in an extracellular domain.

Visualizing the Workflow and Logic

Graphviz diagrams can be used to clearly illustrate the experimental workflow and the logical framework for interpreting the results.

Application in Drug Discovery

Determining the extracellular topology of an ion channel is of paramount importance for drug development. Many ion channel modulators, including small molecules, peptides, and antibodies, target the extracellular domains of these proteins.

A detailed topological map can:

-

Identify potential drug binding sites: By mapping the accessible loops and domains, researchers can identify novel pockets and surfaces for therapeutic intervention.

-

Guide rational drug design: Knowledge of the three-dimensional structure of the extracellular domains can inform the design of drugs with higher specificity and affinity.

-

Facilitate the development of biologics: The design of therapeutic antibodies and other large-molecule drugs requires precise knowledge of accessible extracellular epitopes.

-

Enable high-throughput screening: Fluorescence-based assays using probes like this compound can be adapted for high-throughput screening to identify compounds that bind to specific extracellular regions of an ion channel.[2][3]

The workflow for incorporating SCAM into a drug discovery pipeline is illustrated below.

Conclusion

This compound, in conjunction with the Substituted Cysteine Accessibility Method, provides a powerful and versatile tool for elucidating the topology of ion channels. The ability to specifically label and visualize extracellular domains offers invaluable insights into the structure-function relationships of these critical membrane proteins. For researchers in both academic and industrial settings, this technique is not only a fundamental tool for basic science but also a crucial component in the pipeline for the discovery and development of novel ion channel-targeted therapeutics. The detailed understanding of ion channel architecture enabled by this method will continue to fuel advancements in our understanding of physiology and the treatment of channelopathies.

References

Illuminating Protein Architecture: A Technical Guide to Preliminary Structural Investigation with MTSEA-Fluorescein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of (2-((5(6)-fluoresceinyl)aminocarbonyl)ethyl methanethiosulfonate) (MTSEA-Fluorescein) as a powerful tool for the preliminary investigation of protein structure. This thiol-reactive fluorescent probe enables researchers to delve into the intricacies of protein topology, dynamics, and function, proving particularly valuable in the study of membrane proteins such as ion channels and receptors, which are critical targets in drug development.

Introduction to this compound and its Applications

This compound is a specialized chemical probe that combines the cysteine-reactive methanethiosulfonate (MTS) group with the highly fluorescent fluorescein molecule. This dual functionality allows for the site-specific labeling of cysteine residues within a protein. The MTS group forms a stable disulfide bond with the sulfhydryl group of a cysteine, effectively tethering the fluorescent reporter to a precise location in the protein's structure.

The primary application of this compound lies in the Substituted Cysteine Accessibility Method (SCAM) . This technique involves systematically introducing cysteine mutations at various positions in a protein of interest and then assessing the accessibility of these engineered cysteines to membrane-impermeant or -permeant thiol-reactive reagents like this compound. By analyzing the rate and extent of the labeling reaction, researchers can infer the local environment of the cysteine residue, determining whether it is exposed to the aqueous solvent, buried within the protein core, or situated within a transmembrane domain.

Fluorescently labeled proteins are instrumental in a variety of biophysical studies[1], including:

-

Mapping Protein Topology: Determining the orientation and arrangement of transmembrane helices and extramembrane domains.

-

Investigating Conformational Changes: Monitoring changes in cysteine accessibility upon ligand binding, channel gating, or other functional transitions provides insights into protein dynamics.[2]

-

Probing Protein-Protein Interactions: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to measure distances between fluorescently labeled sites on interacting proteins.[1][2]

-

Enzyme Activity Assays: Labeled substrates or enzymes can be used to develop sensitive assays for monitoring enzymatic reactions.[1]

Quantitative Data for this compound

The successful application of this compound in quantitative structural studies relies on a thorough understanding of its chemical and photophysical properties. While precise data for the protein-conjugated form can be context-dependent, the following tables provide key parameters for fluorescein and related MTS reagents to guide experimental design.

Table 1: Physicochemical and Spectroscopic Properties of this compound and Related Compounds

| Property | Value | Notes |

| Molecular Formula | C26H21F3N2O10S2 | |

| Molecular Weight | 642.58 g/mol | |

| Excitation Maximum (λex) | ~494 nm | For Fluorescein/FITC. |

| Emission Maximum (λem) | ~520 nm | For Fluorescein/FITC. |

| Molar Extinction Coefficient (ε) | ~73,000 M-1cm-1 at 494 nm | For FITC. |

| Fluorescence Quantum Yield (Φf) | ~0.92 | For free Fluorescein in 0.1 M NaOH. Can be lower when conjugated to proteins and is environmentally sensitive. |

| Fluorescence Lifetime (τfl) | ~4-5 ns | For Fluorescein and its derivatives. |

Table 2: Reaction Kinetics and Labeling Efficiency Considerations

| Parameter | Typical Value/Range | Factors Influencing the Parameter |

| Reaction Rate with Thiols | High (on the order of 105 M-1s-1 for MTS reagents) | pH (optimal around 7-8), accessibility of the cysteine residue, local electrostatic environment. |

| Dye:Protein Molar Ratio | 10:1 to 20:1 | A starting point for optimization; higher ratios can lead to non-specific labeling and protein precipitation. |

| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Dependent on protein stability and cysteine accessibility. |

| Labeling Efficiency | 70-90% | For a single, accessible cysteine under optimal conditions. |

Experimental Protocols

Site-Directed Cysteine Mutagenesis

The foundation of a SCAM experiment is the generation of a cysteine-less protein template, followed by the introduction of single cysteine mutations at desired positions.

Methodology:

-

Template Generation: If the wild-type protein contains native cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid, typically serine or alanine, using standard site-directed mutagenesis techniques.

-

Cysteine Introduction: Introduce single cysteine codons at the desired locations within the cysteine-less template gene using site-directed mutagenesis.

-

Sequence Verification: Verify the sequence of all constructs by DNA sequencing to confirm the presence of the intended mutation and the absence of any unintended mutations.

-

Protein Expression: Express the mutant proteins in a suitable expression system (e.g., Xenopus oocytes, mammalian cell lines, or bacterial cells).

Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein containing an accessible cysteine residue with this compound.

Materials:

-

Purified protein with a single accessible cysteine residue (1-10 mg/mL).

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0-7.5.

-

Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol.

-

Purification column (e.g., gel filtration column like Sephadex G-25).

Procedure:

-

Protein Preparation: Dissolve or dialyze the purified protein into the Labeling Buffer. If the protein has any disulfide bonds that need to be reduced to free up a cysteine, treat with a reducing agent like TCEP and subsequently remove it by dialysis or a desalting column.

-

This compound Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the dye. Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 15-30 minutes.

-

Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a gel filtration column. The labeled protein will appear as a yellow-green band that elutes first.

Determination of Degree of Labeling (DOL)

To quantify the efficiency of the labeling reaction, the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein, should be determined.

Methodology:

-

Spectrophotometric Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of fluorescein (~494 nm, A494).

-

Calculation:

-

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A494 / εdye (where εdye is the molar extinction coefficient of fluorescein, ~73,000 M-1cm-1).

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] (M) = (A280 - (A494 × CF)) / εprotein (where CF is the correction factor, typically around 0.11 for fluorescein, and εprotein is the molar extinction coefficient of the protein at 280 nm).

-

Calculate the DOL: DOL = [Dye] / [Protein]

-

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow for Protein Structure Analysis using this compound

The following diagram illustrates the key steps involved in a typical SCAM experiment using this compound.

Caption: A generalized workflow for investigating protein structure using this compound.

Signaling Pathway Example: Probing the Gating Mechanism of a Voltage-Gated Potassium Channel

This compound has been instrumental in studying the conformational changes associated with the gating of voltage-gated ion channels, such as the Shaker potassium channel. The movement of the voltage-sensing S4 segment in response to changes in membrane potential can be tracked by labeling cysteine residues introduced into this domain.

The diagram below illustrates a simplified signaling pathway leading to the opening of a voltage-gated potassium channel and how this compound can be used to probe this process.

References

MTSEA-Fluorescein: A Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of MTSEA-Fluorescein, a thiol-reactive fluorescent probe. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this tool in their experimental designs.

Core Spectroscopic and Physicochemical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | 494 nm | [1] |

| Emission Maximum (λem) | 520 nm | [1] |

| Molar Extinction Coefficient (εmax) | 7.3 x 10⁴ cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | 0.92 | [1] |

| Molecular Weight | 642.58 g/mol | [2] |

| Chemical Formula | C₂₆H₂₁F₃N₂O₁₀S₂ |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with a single accessible cysteine residue using this compound.

Materials:

-

Protein of interest with a single accessible cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 10 mM HEPES-KOH, pH 7.0, 100 mM KCl)

-

Reducing agent (e.g., β-mercaptoethanol or DTT)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage Buffer (appropriate for the protein of interest)

Procedure:

-

Protein Preparation: Dissolve the purified protein in the Labeling Buffer to a final concentration of approximately 100 µM.

-

Reduction of Cysteine: Add a reducing agent, such as β-mercaptoethanol, to a final concentration of 25 µM. Incubate at room temperature for 1 hour to ensure the target cysteine is in its reduced, reactive state.

-

Dye Preparation: Immediately before use, dissolve a small amount of this compound in anhydrous DMF or DMSO to a stock concentration of 5 mM.

-

Labeling Reaction: Add the this compound stock solution to the reduced protein solution to achieve a final dye concentration of 500 µM. Incubate the reaction mixture in the dark at 20°C overnight with gentle agitation.

-

Quenching the Reaction: Stop the labeling reaction by adding the reducing agent to a final concentration of 100 mM.

-

Purification: Remove unreacted dye by passing the labeling mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Verification and Storage: Confirm labeling by SDS-PAGE, where the labeled protein should be fluorescent under UV light. Determine the labeling efficiency using spectrophotometry (see below). Store the purified, labeled protein in small aliquots at -80°C, protected from light.

Determination of Labeling Efficiency

The degree of labeling can be determined by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the fluorescein dye (~494 nm).

Formula:

Ratio of Labeling (R) = (A₄₉₂ × ε_protein) / (A₂₈₀ × ε_dye)

Where:

-

A₄₉₂ is the absorbance at the dye's excitation maximum.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

A₂₈₀ is the absorbance at 280 nm.

-

ε_dye is the molar extinction coefficient of the fluorescein dye at its excitation maximum (approximately 73,000 M⁻¹cm⁻¹).

Application in Substituted Cysteine Accessibility Method (SCAM)

This compound is a valuable tool for the Substituted Cysteine Accessibility Method (SCAM), a technique used to map the solvent-accessible surfaces of proteins, particularly the pores of ion channels. This method involves systematically replacing residues with cysteines and then testing their accessibility to membrane-impermeant thiol-reactive reagents like this compound.

Experimental Workflow for SCAM using this compound

The following diagram illustrates the general workflow for a SCAM experiment to identify pore-lining residues in a potassium (K+) channel.

Caption: A diagram illustrating the key steps in a Substituted Cysteine Accessibility Method (SCAM) experiment.

Logical Pathway for Determining Pore Accessibility

The core logic of a SCAM experiment is to infer structural information from the functional consequences of cysteine modification.

Caption: A flowchart depicting the decision-making process in a SCAM experiment.

References

Exploring Cysteine Residue Accessibility with MTSEA-Fluorescein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of (2-Aminoethyl) methanethiosulfonate (MTSEA)-Fluorescein for probing the accessibility of cysteine residues in proteins. MTSEA-Fluorescein is a thiol-specific fluorescent probe invaluable for investigating protein structure, dynamics, and function, particularly in the context of ion channels and other membrane proteins.[1] This document details the underlying principles, experimental protocols, data analysis, and troubleshooting strategies associated with this powerful technique.

Core Principles of Cysteine Accessibility Studies

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify amino acid residues that are exposed to the aqueous environment within a protein.[2] By systematically introducing cysteine residues at specific positions in a protein that is naturally cysteine-free or has had its native cysteines removed, researchers can probe the local environment of these engineered sites.

This compound is a membrane-impermeant, sulfhydryl-reactive reagent that covalently modifies accessible cysteine residues.[2] The core principle of this method lies in the reaction between the methanethiosulfonate (MTS) group of MTSEA and the thiol group of a cysteine residue, forming a stable disulfide bond. The attached fluorescein molecule then serves as a reporter, allowing for the detection and quantification of the labeling reaction. The intensity of the fluorescence signal is directly proportional to the extent of cysteine modification, providing a measure of the residue's accessibility.

Experimental Protocols

Successful application of this compound requires careful attention to experimental detail. The following protocols provide a general framework that should be optimized for each specific protein and experimental system.

Protein Preparation

-

Expression of Cysteine-Substituted Mutants: The protein of interest, ideally lacking accessible native cysteines, is mutated to introduce a single cysteine at the desired position.

-

Cell Culture and Transfection: The wild-type or mutant protein is expressed in a suitable cell line (e.g., HEK293 cells or Xenopus oocytes).

-

Cell Harvesting and Membrane Preparation: Cells are harvested and, if necessary, membrane fractions are prepared to enrich for the protein of interest. For studies on intact cells, cells are used directly after harvesting and washing.

This compound Labeling Protocol

This protocol is adapted from general cysteine labeling procedures and should be optimized for your specific protein.

-

Preparation of this compound Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. MTSEA reagents are susceptible to hydrolysis and should be handled accordingly.

-

Reduction of Cysteine Residues (Optional but Recommended): To ensure the availability of free thiol groups, it is advisable to pre-treat the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Labeling Reaction:

-

Resuspend cells or membrane preparations in a thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).

-

Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically in the low millimolar range). The optimal concentration and incubation time need to be determined empirically.

-

Incubate the reaction mixture for a specific duration (e.g., 5-30 minutes) at a controlled temperature (e.g., room temperature or on ice). The reaction should be protected from light to prevent photobleaching of the fluorescein dye.

-

-

Quenching the Reaction: Stop the labeling reaction by adding a thiol-containing reagent, such as L-cysteine or β-mercaptoethanol, to scavenge any unreacted this compound.

-

Removal of Excess Dye: It is crucial to remove the unreacted probe to reduce background fluorescence. This can be achieved by:

-

For cells: Washing the cells multiple times with fresh buffer.

-

For membrane preparations or purified proteins: Using spin desalting columns or dialysis.

-

Fluorescence Detection and Quantification

-

Fluorescence Measurement: The fluorescence intensity of the labeled protein is measured using a suitable instrument, such as a fluorescence plate reader, fluorometer, or fluorescence microscope. For fluorescein, the excitation maximum is around 494 nm and the emission maximum is around 521 nm.

-

Data Normalization: To account for variations in protein expression levels, the fluorescence signal is often normalized to the total amount of protein, which can be determined by methods such as a BCA assay or by co-expressing a fluorescent reporter protein (e.g., GFP).

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound.

Table 1: Reaction Kinetics of MTSEA with Cysteine-Substituted Ion Channels

This table provides examples of second-order rate constants for the reaction of MTSEA with cysteine residues introduced into different ion channels, illustrating how accessibility and protein conformation affect reactivity.

| Ion Channel | Cysteine Mutant | Protein State | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference System |

| P2X2 Receptor | N333C | Open | ~90 | HEK293 cells |

| P2X2 Receptor | T336C | Open | ~90 | HEK293 cells |

| Shaker K⁺ Channel | T449C | Open | >1000 | Xenopus oocytes |

| Shaker K⁺ Channel | T449C | Closed | ~50 | Xenopus oocytes |

This table is illustrative and compiles data from various sources. Actual rates will vary with experimental conditions.

Table 2: Factors Influencing this compound Labeling Efficiency